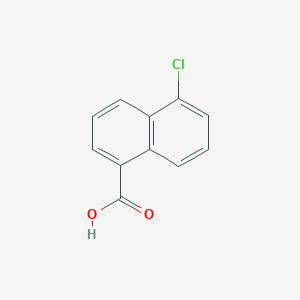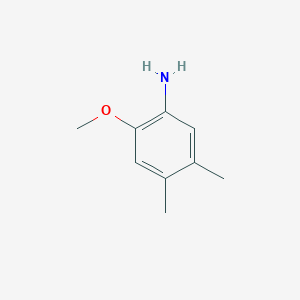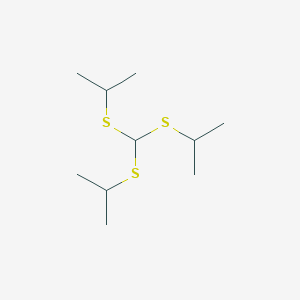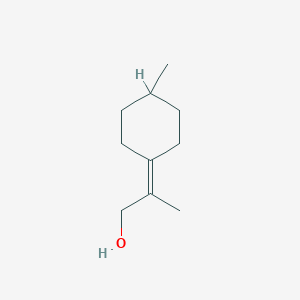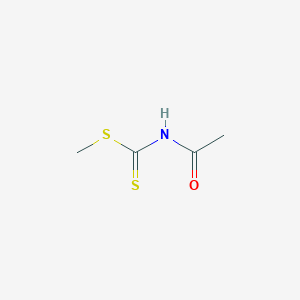
Carbamodithioic acid, acetyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamodithioic acid, acetyl-, methyl ester, commonly known as methyl acetyl carbamate, is a chemical compound with the molecular formula C4H7NO2S. It is a colorless liquid that is commonly used in scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of carbamodithioic acid, acetyl-, methyl ester is not fully understood. However, it is believed that it works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in overstimulation of the nervous system.
Effets Biochimiques Et Physiologiques
Carbamodithioic acid, acetyl-, methyl ester has been shown to have both biochemical and physiological effects. It has been shown to cause oxidative stress and induce apoptosis in various cell lines. It has also been shown to cause DNA damage and inhibit DNA repair mechanisms. Additionally, it has been shown to cause neurotoxicity and reproductive toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamodithioic acid, acetyl-, methyl ester has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, it has some limitations. It is highly toxic and must be handled with care. It is also difficult to handle due to its low boiling point and high vapor pressure.
Orientations Futures
There are several future directions for the use of carbamodithioic acid, acetyl-, methyl ester in scientific research. One area of interest is in the study of its potential as an anticancer agent. It has been shown to have cytotoxic effects on various cancer cell lines, and further research is needed to explore its potential as a cancer treatment. Another area of interest is in the development of new carbamate pesticides that are more effective and less toxic to the environment. Additionally, further research is needed to better understand the mechanism of action of carbamodithioic acid, acetyl-, methyl ester and its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, carbamodithioic acid, acetyl-, methyl ester is a versatile chemical compound that has many scientific research applications. Its unique properties make it useful in the synthesis of pharmaceuticals, pesticides, and herbicides, as well as a model compound in the study of the reaction mechanism of carbamates with nucleophiles. While it has several advantages for use in lab experiments, it also has limitations due to its toxicity and difficult handling. Further research is needed to explore its potential as an anticancer agent and its mechanism of action in various diseases.
Méthodes De Synthèse
The synthesis of carbamodithioic acid, acetyl-, methyl ester can be achieved through the reaction of acetyl isocyanate with sodium methanethiolate. The reaction takes place in anhydrous conditions and yields methyl acetyl carbamate as the final product. The reaction is shown below:
CH3C(O)NCO + NaSCH3 → CH3C(O)NHCOSCH3 + NaCl
Applications De Recherche Scientifique
Carbamodithioic acid, acetyl-, methyl ester is widely used in scientific research applications due to its unique properties. It is commonly used as a reagent in the synthesis of pharmaceuticals, pesticides, and herbicides. It is also used as a model compound in the study of the reaction mechanism of carbamates with nucleophiles. Additionally, it is used as a reference standard in the analysis of carbamate pesticides in environmental samples.
Propriétés
Numéro CAS |
16696-88-1 |
|---|---|
Nom du produit |
Carbamodithioic acid, acetyl-, methyl ester |
Formule moléculaire |
C4H7NOS2 |
Poids moléculaire |
149.2 g/mol |
Nom IUPAC |
methyl N-acetylcarbamodithioate |
InChI |
InChI=1S/C4H7NOS2/c1-3(6)5-4(7)8-2/h1-2H3,(H,5,6,7) |
Clé InChI |
UTLWSCJXMNFHFX-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)N=C(S)SC |
SMILES |
CC(=O)NC(=S)SC |
SMILES canonique |
CC(=O)NC(=S)SC |
Synonymes |
Acetyldithiocarbamic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




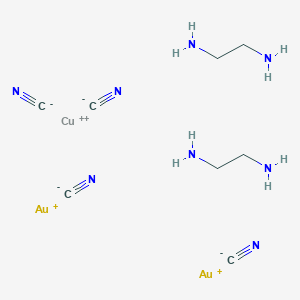


![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)

